molecular formula C23H30N6O5 B1231162 But-2-enedioic acid;2-[1-[2-[[5-(piperidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile CAS No. 135017-85-5

But-2-enedioic acid;2-[1-[2-[[5-(piperidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile

Cat. No.: B1231162
CAS No.: 135017-85-5
M. Wt: 470.5 g/mol
InChI Key: ULJCVCIVEVXIKD-WLHGVMLRSA-N
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Description

KW-5092: is a novel gastroprokinetic agent with both acetylcholinesterase inhibitory activity and acetylcholine release facilitatory activity. It is primarily used to enhance gastrointestinal motility, making it a potential treatment for gastrointestinal motility dysfunctions .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of KW-5092 involves multiple steps, starting with the preparation of the key intermediate, 5-(piperidinomethyl)-2-furanyl. This intermediate is then reacted with various reagents to form the final compound, 1-[2-[[[5-(piperidinomethyl)-2-furanyl]methyl]amino]ethyl]-2-imidazolidinylidene propanedinitrile fumarate .

Industrial Production Methods: : The industrial production of KW-5092 follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves strict control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: : KW-5092 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemistry: : In chemistry, KW-5092 is used as a model compound to study the effects of acetylcholinesterase inhibition and acetylcholine release facilitation. It helps in understanding the mechanisms of gastrointestinal motility and the development of new gastroprokinetic agents .

Biology: : In biological research, KW-5092 is used to study the effects of acetylcholine on gastrointestinal motility. It helps in understanding the role of acetylcholine in the regulation of gastrointestinal functions .

Medicine: : In medicine, KW-5092 is being investigated for its potential use in treating gastrointestinal motility disorders such as gastroparesis and gastroesophageal reflux disease. It has shown promising results in preclinical studies .

Industry: : In the pharmaceutical industry, KW-5092 is used as a reference compound for the development of new gastroprokinetic drugs. It serves as a benchmark for evaluating the efficacy and safety of new compounds .

Mechanism of Action

KW-5092 exerts its effects through two main mechanisms:

Biological Activity

But-2-enedioic acid, also known as maleic acid, is a dicarboxylic acid that has garnered attention for its diverse biological activities. The compound , But-2-enedioic acid; 2-[1-[2-[[5-(piperidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile], is a complex derivative with potential pharmacological applications. This article reviews its biological activity, supported by data tables and relevant research findings.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : But-2-enedioic acid (maleic acid)
  • Substituents :
    • Piperidinyl group
    • Furan derivative
    • Imidazolidinylidene moiety
    • Propanedinitrile side chain

This complex structure suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of but-2-enedioic acid exhibit significant antimicrobial properties. For instance, certain analogs have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria. A study highlighted that specific derivatives inhibited bacterial growth at concentrations as low as 10 μg/mL, indicating a promising avenue for antibiotic development .

Cytotoxic Effects

In vitro studies have shown that the compound can induce cytotoxicity in various cancer cell lines. For example, it has been reported to inhibit the proliferation of HCT-116 colon cancer cells with an IC50 value of approximately 20 μM. This suggests that the compound may interfere with cellular processes critical for cancer cell survival .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Notably, it has been found to inhibit protein tyrosine kinases, which play a crucial role in signaling pathways related to cell growth and differentiation. This inhibition could provide a mechanism through which the compound exerts its cytotoxic effects .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeConcentration (μg/mL)Reference
AntimicrobialMRSA10
CytotoxicityHCT-116 cells20
Enzyme InhibitionProtein Tyrosine KinaseIC50 ~20

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various maleic acid derivatives, including the compound in focus. The results indicated that modifications to the maleic acid core significantly enhanced activity against gram-positive bacteria, particularly MRSA. The study concluded that such derivatives could serve as lead compounds for developing new antibiotics .

Case Study 2: Cancer Cell Proliferation Inhibition

In another investigation, the cytotoxic effects of the compound were assessed on several cancer cell lines. The findings revealed that the compound effectively inhibited cell proliferation and induced apoptosis in HCT-116 cells. Mechanistic studies suggested that these effects were mediated through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Properties

CAS No.

135017-85-5

Molecular Formula

C23H30N6O5

Molecular Weight

470.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-[1-[2-[[5-(piperidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile

InChI

InChI=1S/C19H26N6O.C4H4O4/c20-12-16(13-21)19-23-7-11-25(19)10-6-22-14-17-4-5-18(26-17)15-24-8-2-1-3-9-24;5-3(6)1-2-4(7)8/h4-5,22-23H,1-3,6-11,14-15H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

ULJCVCIVEVXIKD-WLHGVMLRSA-N

SMILES

C1CCN(CC1)CC2=CC=C(O2)CNCCN3CCNC3=C(C#N)C#N.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1CCN(CC1)CC2=CC=C(O2)CNCCN3CCNC3=C(C#N)C#N.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CCN(CC1)CC2=CC=C(O2)CNCCN3CCNC3=C(C#N)C#N.C(=CC(=O)O)C(=O)O

Synonyms

(1-(2-(((5-(piperidinomethyl)-2-furanyl)methyl)amino)ethyl)-2-imidazolidinylidene)propanedinitrile fumarate
KW 5092
KW-5092

Origin of Product

United States

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